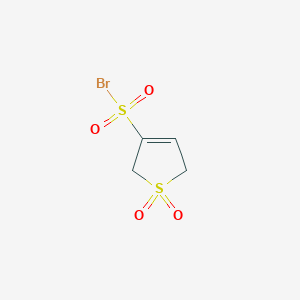

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is a chemical compound known for its unique structure and reactivity It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonyl bromide group The compound is characterized by the presence of a sulfonyl group (SO₂) attached to the thiophene ring, with bromine as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide typically involves the bromination of 3-thiophenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, concentration, and reaction time. This ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation Reactions: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfones: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Scientific Research Applications

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Comparison with Similar Compounds

Similar Compounds

3-Thiophenesulfonyl chloride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.

3-Thiophenesulfonyl fluoride, 2,5-dihydro-, 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.

3-Thiophenesulfonyl iodide, 2,5-dihydro-, 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Compared to its chloride and fluoride analogs, the bromide derivative offers distinct advantages in terms of reaction conditions and product yields.

Biological Activity

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C6H6BrO2S2

- Molecular Weight: 239.15 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CSC(=C1)S(=O)(=O)Br

The biological activity of 3-thiophenesulfonyl bromide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonyl group can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Antimicrobial Activity: Thiophene derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Antimicrobial Properties

Research indicates that thiophene-based compounds exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that derivatives of thiophene can inhibit the growth of various pathogens including:

- Bacteria: Staphylococcus aureus, Escherichia coli.

- Fungi: Candida albicans.

For instance, a study reported that a related thiophene derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against Staphylococcus aureus .

Anticancer Activity

Thiophene compounds have also been investigated for their anticancer properties. A notable case study involved the synthesis of thiophene-linked hybrids that showed significant antiproliferative effects against cancer cell lines such as MCF-7 and WM266.4. The most potent derivative demonstrated an IC50 value of 0.16 μM against MCF-7 cells .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Zhao et al. (2024) | Thiophene derivative | Anticancer | 0.16 μM (MCF-7) |

| Mandawad et al. (2024) | Thiophene-linked hybrid | Antimicrobial | 4 μg/mL (S. aureus) |

Research Findings

Recent studies have highlighted the diverse pharmacological potential of thiophene derivatives:

- Antioxidant Activity: Some derivatives have shown promising antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Anti-inflammatory Effects: Compounds containing thiophene rings are being explored for their ability to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Properties

CAS No. |

112161-62-3 |

|---|---|

Molecular Formula |

C4H5BrO4S2 |

Molecular Weight |

261.1 g/mol |

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl bromide |

InChI |

InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |

InChI Key |

IWEGZJKKBTXIQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.